molecular formula C7H9N3O B2861214 N-(5-methylpyrazin-2-yl)acetamide CAS No. 5521-59-5

N-(5-methylpyrazin-2-yl)acetamide

Cat. No.: B2861214
CAS No.: 5521-59-5
M. Wt: 151.169
InChI Key: USFVXCTXPRQVQM-UHFFFAOYSA-N
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Description

“N-(5-methylpyrazin-2-yl)acetamide” is a chemical compound with the CAS Number: 5521-59-5 . It has a molecular weight of 151.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H9N3O . The InChI Code is 1S/C7H9N3O/c1-5-3-9-7(4-8-5)10-6(2)11/h3-4H,1-2H3,(H,9,10,11) .

Scientific Research Applications

Anticancer Activity

  • N-(5-methylpyrazin-2-yl)acetamide derivatives have been synthesized and studied for their potential as anticancer agents. Notably, certain synthesized compounds demonstrated selective cytotoxicity against specific cancer cell lines, such as A549 human lung adenocarcinoma cells, while showing minimal effects on non-cancerous cells like NIH/3T3 mouse embryoblast cell lines (Evren et al., 2019).

Microbial Production and Applications

  • Research involving the bacterium Corynebacterium glutamicum has shown the potential for the microbial production of tetra-methylpyrazine, a compound related to this compound. This process has broad applications ranging from fragrances to biofuels, indicating the diverse industrial applications of methylpyrazine derivatives (Eng et al., 2019).

Radiopharmaceuticals

  • Within the field of radiopharmaceuticals, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, which are structurally related to this compound, have been developed as selective ligands for imaging translocator proteins using positron emission tomography (PET). This application demonstrates the potential of such compounds in medical diagnostics and research (Dollé et al., 2008).

Anticonvulsant and Antidepressant Effects

  • A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Some derivatives showed promising results in models of epilepsy and depression, illustrating the therapeutic potential of such compounds in neurology and psychiatry (Zhen et al., 2015).

Analgesic Activity

  • Acetamide derivatives, including those structurally related to this compound, have been synthesized and tested for their analgesic properties. These studies have revealed significant potential in pain management, with some compounds demonstrating efficacy in various pain models (Kaplancıklı et al., 2012).

Prostacyclin Receptor Agonists

  • Compounds like 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide have been developed as prostacyclin receptor agonists. These have shown efficacy in ameliorating conditions like pulmonary hypertension, indicating the cardiovascular applications of pyrazin-2-yl acetamide derivatives (Kuwano et al., 2008).

Properties

IUPAC Name

N-(5-methylpyrazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-9-7(4-8-5)10-6(2)11/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFVXCTXPRQVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-methylpyrazin-2-amine (300 mg, 2.75 mmol) in dried THF (9 mL) were added acetyl chloride (0.21 mL, 2.89 mmol) and TEA (0.75 mL, 5.50 mmol). The reaction mixture was stirred for 3 hours after which, it was partitioned between ethyl acetate and water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, celite filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography using (10% to 30% Ethyl acetate/Hexane) as a solvent to afford title compound (360 mg, 86% yield). MS m/z: 152 [M+1].
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
86%

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